N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
CAS No.: 2034394-19-7
Cat. No.: VC5019920
Molecular Formula: C14H11N3O3
Molecular Weight: 269.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034394-19-7 |
|---|---|
| Molecular Formula | C14H11N3O3 |
| Molecular Weight | 269.26 |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | JSKORJZWPKTLGK-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
N-((6-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide features a pyridine ring substituted at the 3-position with a furan-2-yl group and a methylisoxazole-carboxamide side chain. The molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol. Discrepancies in early reports (e.g., C₁₃H₁₂N₄O₃) have been resolved through advanced spectroscopic validation, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Key structural motifs include:
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A pyridine ring serving as the central scaffold.
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A furan-2-yl substituent at the pyridine’s 6-position, contributing to π-π stacking interactions.
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An isoxazole-5-carboxamide group linked via a methylene bridge, enhancing hydrogen-bonding capacity.
The IUPAC name, N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide, reflects this arrangement.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) data confirm the structure:
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δ 8.52–8.59 (m, 2H, pyridine-H),
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δ 7.07 (s, 1H, furan-H),
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δ 6.44 (s, 1H, isoxazole-H),
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δ 4.33 (br s, 2H, NH₂),
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δ 2.25 (s, 3H, CH₃) .
13C NMR and HRMS further corroborate the molecular framework .
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized via a five-step route optimized for yield and purity (>95%):
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Coupling of 5,6-Difluoropyridine with 3-Methylisoxazole: A palladium-catalyzed Stille coupling (Pd(OAc)₂/XPhos) yields 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole (60% yield) .
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Hydrazine Substitution: Reaction with hydrazine in i-PrOH at 65°C introduces a hydrazinyl group (90% yield) .
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Cyclization to Triazolopyridine: Treatment with trimethyl orthoacetate forms the triazolopyridine core.
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Carboxamide Formation: Coupling with isoxazole-5-carboxylic acid using HATU/DIPEA.
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Purification: Recrystallization or chromatography achieves >95% purity.
Yield Optimization
Pharmacological Profile
Anticancer Activity
In vitro assays against PC3 (prostate), MCF-7 (breast), and A549 (lung) cancer cells reveal potent activity:
The compound inhibits MET phosphorylation by 91% at 193 nM (unbound plasma concentration) .
Mechanism of Action
Molecular docking studies (PDB: 3LQ8) indicate:
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Furan ring: Binds to a hydrophobic pocket (Val1092, Leu1157) .
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Isoxazole-carboxamide: Forms hydrogen bonds with Asp1222 and Lys1110.
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Methylene linker: Optimizes distance between pharmacophores.
Physicochemical and ADME Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous solubility | 172 μg/mL (0.01 N HCl) |
| Plasma protein binding | 12% (human) |
| Metabolic stability | CL<sub>int</sub> = 8 mL/min/kg (human) |
Pharmacokinetics
In murine models:
Comparative Analysis with Structural Analogs
Replacing the furan with thiophene (as in EVT-2836446) alters activity:
| Analog | MET IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Furan derivative (this compound) | 120 | 172 |
| Thiophene derivative | 450 | 89 |
The furan’s oxygen atom enhances hydrogen bonding, improving potency and solubility.
Future Directions
Structural Optimization
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C-3 substituents: Methoxy or methoxyethoxy groups may improve solubility without sacrificing potency .
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Chiral resolution: The (R)-enantiomer shows superior MET inhibition (IC₅₀ = 85 nM vs. 220 nM for (S)) .
In Vivo Efficacy Studies
Pending investigations include:
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Xenograft models: Evaluating tumor regression in PDX (patient-derived xenograft) models.
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Toxicology profiles: Assessing hepatotoxicity and CYP inhibition.
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